molecular formula C13H14N2O3 B2407289 (1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione CAS No. 249611-05-0

(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione

Cat. No.: B2407289
CAS No.: 249611-05-0
M. Wt: 246.266
InChI Key: ZEDSSZOLBDGOCH-YDEJPDAXSA-N
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Description

(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione is a complex organic compound with a unique structure that combines elements of oxazoles and pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazine precursors, followed by their condensation under controlled conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the product’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione stands out due to its unique combination of oxazole and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,3R,8aS)-1-methyl-3-phenyl-3,6,7,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-11-12(17)14-7-10(16)15(11)13(18-8)9-5-3-2-4-6-9/h2-6,8,11,13H,7H2,1H3,(H,14,17)/t8-,11+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDSSZOLBDGOCH-YDEJPDAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)NCC(=O)N2C(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)NCC(=O)N2[C@H](O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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